1,1'-(4-Chloro-1-buten-1-ylidene)bis(4-chlorobenzene)

Catalog No.
S13174055
CAS No.
83929-32-2
M.F
C16H13Cl3
M. Wt
311.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1'-(4-Chloro-1-buten-1-ylidene)bis(4-chlorobenze...

CAS Number

83929-32-2

Product Name

1,1'-(4-Chloro-1-buten-1-ylidene)bis(4-chlorobenzene)

IUPAC Name

1-chloro-4-[4-chloro-1-(4-chlorophenyl)but-1-enyl]benzene

Molecular Formula

C16H13Cl3

Molecular Weight

311.6 g/mol

InChI

InChI=1S/C16H13Cl3/c17-11-1-2-16(12-3-7-14(18)8-4-12)13-5-9-15(19)10-6-13/h2-10H,1,11H2

InChI Key

ZCWFINABCDPCBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=CCCCl)C2=CC=C(C=C2)Cl)Cl

1,1'-(4-Chloro-1-buten-1-ylidene)bis(4-chlorobenzene) is an organic compound with the molecular formula C16H12Cl2C_{16}H_{12}Cl_2. It is characterized by the presence of two chlorobenzene rings connected through a butenylidene bridge, which features chlorine substituents on both benzene rings. This compound is notable for its structural configuration that imparts unique chemical properties and potential biological activities, making it a subject of interest in various fields of research and industry.

Involving 1,1'-(4-Chloro-1-buten-1-ylidene)bis(4-chlorobenzene) include:

  • Condensation Reactions: The synthesis often involves the condensation of 4-chlorobenzyl chloride with 4-chlorobenzylideneacetone under basic conditions, typically using sodium hydroxide or potassium hydroxide as catalysts. This reaction facilitates the formation of the butenylidene bridge.
  • Electrophilic Aromatic Substitution: The chlorinated benzene rings can undergo electrophilic substitution reactions, which can be utilized to introduce additional functional groups onto the aromatic systems.
  • Nucleophilic Reactions: The compound can also participate in nucleophilic addition reactions due to the presence of the unsaturated butenylidene moiety.

Research into the biological activity of 1,1'-(4-Chloro-1-buten-1-ylidene)bis(4-chlorobenzene) suggests potential interactions with various biomolecules. The compound may exhibit:

  • Antimicrobial Properties: Preliminary studies indicate that chlorinated organic compounds can possess antimicrobial activity, which may extend to this compound.
  • Anticancer Activity: Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation, suggesting that this compound could be explored for therapeutic applications in oncology.

The synthesis of 1,1'-(4-Chloro-1-buten-1-ylidene)bis(4-chlorobenzene) typically follows these steps:

  • Starting Materials: The reaction begins with 4-chlorobenzyl chloride and 4-chlorobenzylideneacetone.
  • Reaction Conditions: The mixture is treated with a strong base (sodium hydroxide or potassium hydroxide) and heated to promote condensation.
  • Purification: Post-reaction, purification steps such as recrystallization or chromatography are employed to isolate and purify the final product.

This compound has several applications across different fields:

  • Chemical Research: It serves as a building block in organic synthesis for creating more complex molecules.
  • Pharmaceutical Development: Investigated for potential therapeutic properties, particularly in drug development targeting specific diseases.
  • Material Science: Used in the production of specialty chemicals and materials that require specific chemical properties due to its unique structure.

Interaction studies focus on how 1,1'-(4-Chloro-1-buten-1-ylidene)bis(4-chlorobenzene) interacts with biological targets:

  • Enzyme Inhibition: Studies may investigate how this compound binds to enzymes and alters their activity, which is crucial for understanding its potential therapeutic effects.
  • Receptor Binding: Research could explore its affinity for various receptors, providing insights into possible pharmacological applications.

Several compounds share structural similarities with 1,1'-(4-Chloro-1-buten-1-ylidene)bis(4-chlorobenzene). Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-Chlorobenzyl chlorideC7H6ClC_7H_6ClA simpler halogenated aromatic compound used in various syntheses.
4-ChlorobenzaldehydeC7H5ClOC_7H_5ClOAn aromatic aldehyde used in organic synthesis; lacks the butenylidene bridge.
4-ChloroanilineC6H6ClNC_6H_6ClNAn amine derivative; used in dye manufacturing and as a precursor for pharmaceuticals.

Uniqueness

The uniqueness of 1,1'-(4-Chloro-1-buten-1-ylidene)bis(4-chlorobenzene) lies in its dual chlorinated aromatic structure combined with a butenylidene bridge. This configuration not only enhances its reactivity but also potentially increases its biological activity compared to other simpler chlorinated compounds.

XLogP3

6.6

Exact Mass

310.008283 g/mol

Monoisotopic Mass

310.008283 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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